4-Epicommunic acid

Description

Properties

IUPAC Name |

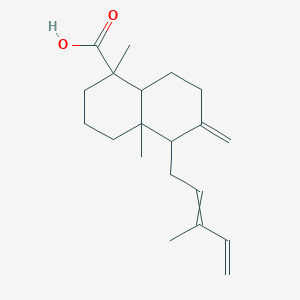

1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBZFOQXPOGACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Epicommunic Acid: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epicommunic acid, a labdane (B1241275) diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a generalized experimental protocol for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

The primary documented natural source of this compound is the plant species Chloranthus elatior. While other species within the Chloranthus genus are known to produce a variety of terpenoids, specific quantitative data regarding the yield or concentration of this compound from these sources is not extensively reported in the available scientific literature.

| Plant Species | Family | Part(s) Used | Reported Yield of this compound |

| Chloranthus elatior | Chloranthaceae | Whole Plant, Aerial Parts | Not specified in reviewed literature. |

Experimental Protocol: Isolation of this compound

The following is a detailed, generalized protocol for the isolation of this compound from plant material, based on common methodologies for the separation of labdane diterpenoids from Chloranthus species. This protocol should be considered a foundational method that may require optimization based on the specific plant matrix and available laboratory equipment.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy whole plants or aerial parts of Chloranthus elatior.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Alternatively, perform successive extractions (3 x 24 hours) with fresh solvent to ensure exhaustive extraction.

-

For a more rapid extraction, soxhlet extraction with a suitable solvent such as n-hexane or ethanol can be employed.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective sub-extracts. This compound, being a moderately polar compound, is likely to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (100-200 mesh).

-

Create a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane) and pack the column.

-

Load the dried ethyl acetate fraction, adsorbed onto a small amount of silica gel, onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:EtOAc gradients of 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% EtOAc).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions by TLC on silica gel plates (GF254).

-

Use a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v) to develop the plates.

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification (if necessary):

-

Fractions containing this compound may require further purification using repeated column chromatography with a shallower solvent gradient or by employing other chromatographic techniques such as Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation

-

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Comparison of the obtained spectroscopic data with published values for this compound.

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Chloranthus elatior.

Caption: General workflow for the isolation of this compound.

The Biological Activity of 4-Epicommunic Acid: A Technical Guide for Researchers

An In-depth Examination of a Promising Natural Diterpenoid

Foreword

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Epicommunic acid, a labdane (B1241275) diterpenoid found in various plant species, notably from the genera Juniperus and Chloranthus. While research on communic acid isomers and related diterpenoids suggests a range of promising pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, it is important to note that specific quantitative data and detailed mechanistic studies on this compound are not extensively available in publicly accessible literature. This guide, therefore, synthesizes the existing knowledge on closely related compounds to infer the likely biological profile of this compound and provides standardized experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a diterpene with the following chemical structure:

Chemical Formula: C₂₀H₃₀O₂ Molecular Weight: 302.45 g/mol

Potential Biological Activities and Quantitative Data from Related Compounds

Based on studies of communic acid and other diterpenes isolated from the same plant sources, this compound is anticipated to exhibit a range of biological activities. The following tables summarize the quantitative data for these related compounds, offering a predictive insight into the potential potency of this compound.

Cytotoxic Activity

Labdane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) | Reference |

| Diterpenes from Juniperus excelsa | LNCaP (Prostate Cancer) | - | [1] |

| KB-V (+VLB) (Multidrug-Resistant) | - | [1] | |

| KB-V (-VLB) (Sensitive) | - | [1] | |

| Leaf extract of Juniperus excelsa | A2780 (Ovarian Cancer) | 17.7 | [2] |

| Needle extract of Juniperus foetidissima | C6 (Glioma) | 10.65 | [2] |

| Needle extract of Juniperus communis | HeLa (Cervical Cancer) | 32.96 |

Note: Specific IC₅₀ values for the diterpene mixture from Juniperus excelsa were not provided in the abstract.

Antimicrobial Activity

Communic acid and related diterpenes have shown activity against a spectrum of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Communic acid mixture (Juniperus phoenicea) | Bacillus cereus | Not specified | |

| Staphylococcus aureus | Not specified | ||

| Pseudomonas aeruginosa | Not specified | ||

| Candida albicans | Not specified | ||

| Trans-communic acid | Mycobacterium aurum | 13.2 µM | |

| Totarol | Mycobacterium tuberculosis H₃₇Rv | 73.7 µM |

Note: The abstract for the communic acid mixture from Juniperus phoenicea indicated significant activity with large inhibition zones but did not provide specific MIC values.

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Antibacterial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium to find the lowest concentration that inhibits visible growth.

Materials:

-

96-well U-bottom microplates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of a 2x concentrated stock of this compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement: Collect 50 µL of the culture supernatant from each well and mix it with 50 µL of Griess reagent. Incubate for 10 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory terpenes, it is plausible that this compound may exert its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagrams

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is limited, the data from structurally related communic acid isomers and other labdane diterpenoids strongly suggest its potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. The provided experimental protocols offer a standardized framework for the systematic evaluation of these activities. Future research should focus on isolating or synthesizing pure this compound and performing comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action, including the validation of its effects on signaling pathways such as NF-κB. Such investigations are crucial for unlocking the therapeutic potential of this promising natural compound.

References

4-Epicommunic acid biosynthesis pathway

An In-depth Technical Guide on the Core Biosynthesis of 4-Epicommunic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a labdane-type diterpenoid, a class of natural products with a wide range of biological activities. These compounds are biosynthesized from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic bicyclic labdane (B1241275) skeleton is a key step, catalyzed by diterpene synthases (diTPSs). This guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, presenting relevant quantitative data, and outlining key experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound follows the general pathway for labdane-related diterpenoids, which can be divided into three main stages:

-

Formation of the Bicyclic Intermediate: The linear precursor, GGPP, is first cyclized by a Class II diterpene synthase to form a bicyclic copalyl diphosphate (CPP) intermediate. The stereochemistry of this intermediate is crucial for the final product.

-

Formation of the Diterpene Skeleton: The CPP intermediate is then acted upon by a Class I diterpene synthase, which catalyzes further cyclization and rearrangement reactions to generate the final labdane skeleton.

-

Functional Group Modifications: The hydrocarbon skeleton is often further modified by enzymes such as cytochrome P450 monooxygenases (CYPs), which can introduce hydroxyl, carboxyl, or other functional groups.

The specific enzymes responsible for the biosynthesis of this compound have not yet been fully characterized. However, based on the well-established biosynthesis of other labdane diterpenoids, a putative pathway can be proposed.

Signaling Pathway Diagram

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table presents representative data for homologous enzymes involved in the biosynthesis of other labdane diterpenoids.

| Enzyme Class | Enzyme Example | Substrate | Product(s) | Kcat (s⁻¹) | Km (µM) | Reference (for similar enzymes) |

| Class II Diterpene Synthase | Copalyl Diphosphate Synthase (CPS) | GGPP | Copalyl Diphosphate | 0.1 - 5.0 | 1 - 20 | [1][2] |

| Class I Diterpene Synthase | Kaurene Synthase-Like (KSL) | CPP | Diterpene Olefins | 0.05 - 2.0 | 5 - 50 | [1][2] |

| Cytochrome P450 | CYP71 Family Monooxygenase | Diterpene | Oxidized Diterpenoids | 0.1 - 10 | 1 - 100 | [3] |

Experimental Protocols

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the general procedure for producing recombinant diterpene synthases for in vitro characterization.

Workflow Diagram

Caption: Workflow for heterologous expression of diterpene synthases.

Methodology:

-

Gene Synthesis and Cloning: The coding sequence for the putative diterpene synthase is codon-optimized for E. coli and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a, which often includes a polyhistidine-tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 12-18 hours.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer. The cells are lysed by sonication on ice.

-

Protein Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient. The purity of the protein is assessed by SDS-PAGE.

In Vitro Diterpene Synthase Assay

This protocol is for determining the activity and product profile of a purified diterpene synthase.

Methodology:

-

Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains a buffer (e.g., HEPES or Tris-HCl), a divalent cation cofactor (usually MgCl₂), dithiothreitol (B142953) (DTT), the purified enzyme, and the substrate (GGPP for Class II diTPSs, or CPP for Class I diTPSs).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-4 hours).

-

Product Extraction: After incubation, the reaction is stopped, and the products are extracted with an organic solvent such as hexane (B92381) or ethyl acetate. An internal standard is often added at this stage for quantification.

-

Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the diterpene products.

GC-MS Analysis of Diterpenoids

This protocol outlines the general conditions for the analysis of diterpene products from in vitro assays or plant extracts.

Methodology:

-

Sample Preparation: The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen. For acidic diterpenoids like this compound, derivatization (e.g., methylation with diazomethane (B1218177) or silylation) is often necessary to improve volatility and chromatographic performance.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1-2 µL of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up to a high temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

-

Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and authentic standards for compound identification.

Structure Elucidation by NMR Spectroscopy

For novel diterpenoids, NMR spectroscopy is essential for complete structure elucidation.

Methodology:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

NMR Experiments: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Structure Determination: The combination of these NMR experiments allows for the determination of the carbon skeleton, the position of functional groups, and the relative stereochemistry of the molecule.

Conclusion

The biosynthesis of this compound is a multi-step process involving at least two classes of diterpene synthases and likely further modification by cytochrome P450s. While the specific enzymes have yet to be identified, the general pathway for labdane-related diterpenoids provides a solid framework for future research. The experimental protocols outlined in this guide are fundamental to the discovery and characterization of the enzymes involved in this and other diterpenoid biosynthetic pathways, which is of significant interest for the production of these valuable compounds for pharmaceutical and other applications.

References

- 1. Catalytic bases and stereo-control in Lamiaceae class II diterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of communic acids

An In-depth Technical Guide to the Discovery and History of Abscisic Acid

A Note on Terminology: Initial searches for "communic acids" did not yield relevant results in scientific literature. It is highly probable that this was a typographical error for "abscisic acid," a major plant hormone deeply involved in cellular communication and signaling, particularly in response to stress. This guide focuses on abscisic acid (ABA).

Introduction

Abscisic acid (ABA) is a pivotal plant hormone, a sesquiterpenoid (C15), that orchestrates a wide array of developmental processes and adaptive responses to environmental challenges.[1] It is a key regulator in seed maturation and dormancy, organ size control, and stomatal closure.[2] Its role as a central mediator in response to abiotic stresses like drought, salinity, and cold has earned it the moniker "stress hormone."[3] This document provides a comprehensive overview of the discovery, history, experimental basis, and signaling pathways of ABA for researchers, scientists, and professionals in drug and agricultural development.

Discovery and History

The journey to identifying ABA was marked by independent research lines converging on a single, powerful growth inhibitor.

-

Early 1960s: Three distinct research groups independently isolated a substance with inhibitory effects on plant growth.

-

Frederick Addicott's Group: While studying the abscission (shedding) of cotton fruits, they isolated two compounds they named "abscisin I" and "abscisin II."[2][4] Abscisin II is the molecule now known as abscisic acid.

-

Philip Wareing's Group: Investigating bud dormancy in woody plants, this team identified an inhibitor they called "dormin."

-

Van Steveninck's Group: This research focused on the abscission of flowers and fruits in lupine, also leading to the discovery of the same inhibitory compound.

-

-

1965: It was chemically confirmed that abscisin II and dormin were the same compound.

-

1968: A consensus was reached among the scientific community to name the compound abscisic acid (ABA) . While the name reflects its initial discovery related to abscission, its roles in stress response and seed maturation are now understood to be more prominent.

The timeline of ABA research can be broadly categorized as follows:

-

1950s-1960s: Discovery and initial studies on its physiological effects, such as regulating seed dormancy and germination.

-

1970s-1990s: Elucidation of ABA biosynthesis and metabolic pathways, greatly aided by the use of Arabidopsis mutants deficient in ABA synthesis.

-

2000s-Present: Significant breakthroughs in understanding ABA perception and signaling pathways, including the identification of its receptors, linking the hormone to its core signaling components for the first time.

ABA Biosynthesis and Metabolism

ABA is synthesized in various plant tissues, including roots, leaves, and flowers, primarily within plastids like chloroplasts. The synthesis pathway is an indirect one, originating from the cleavage of a C40 carotenoid, zeaxanthin (B1683548).

Key Steps in Biosynthesis:

-

Zeaxanthin to Violaxanthin: A series of epoxidations convert zeaxanthin to violaxanthin.

-

Formation of 9-cis-neoxanthin: Violaxanthin is converted to 9-trans-neoxanthin, which is then isomerized to the 9-cis form.

-

Cleavage to Xanthoxin: The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) cleaves 9-cis-neoxanthin to produce the C15 precursor, xanthoxin. This is the rate-limiting and first committed step in ABA biosynthesis.

-

Cytosolic Conversion: Xanthoxin moves from the plastid to the cytosol, where it is converted in two steps to active ABA, via the intermediate abscisic aldehyde.

ABA levels are tightly regulated through a balance of biosynthesis and catabolism. The primary catabolic pathway involves hydroxylation at the 8' position by CYP707A family enzymes to form phaseic acid.

Core Signaling Pathway

The elucidation of the core ABA signaling pathway was a major breakthrough. It operates as a double-negative regulatory module.

Core Components:

-

Receptors (PYR/PYL/RCAR): These are the Pyrabactin Resistance (PYR)/PYR1-Like (PYL)/Regulatory Component of ABA Receptor proteins that perceive and bind to ABA.

-

Negative Regulators (PP2Cs): Clade A Type 2C Protein Phosphatases (PP2Cs) are the primary negative regulators. In the absence of ABA, they are active and suppress downstream signaling.

-

Positive Regulators (SnRK2s): SNF1-related Protein Kinases (subfamily 2) are the main positive regulators. They are inhibited by active PP2Cs.

Mechanism of Action:

-

No Stress (Low ABA): PP2Cs are active and inhibit SnRK2s, keeping the signaling pathway off.

-

Stress (High ABA): ABA binds to the PYR/PYL/RCAR receptors. This ABA-receptor complex then binds to and inhibits the PP2Cs.

-

Pathway Activation: The inhibition of PP2Cs releases SnRK2s from their suppression. Activated SnRK2s then phosphorylate and activate downstream targets, including ion channels (like SLAC1) and transcription factors (like ABFs), leading to physiological responses such as stomatal closure and stress-responsive gene expression.

Core ABA signaling pathway under low and high ABA concentrations.

Quantitative Data

Quantification of ABA is critical for studying its physiological roles. Various methods are employed, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being a gold standard for its sensitivity and specificity.

| Method | Limit of Detection (LOD) | Sample Type | Key Features | Reference |

| GC-Electron Capture Detection | High sensitivity (pg range) | Purified plant extracts | Requires derivatization (e.g., with pentafluorobenzyl bromide) for volatility and detection. | |

| HPLC-PDA | pmol range | Plant extracts | Isocratic separation with UV detection (e.g., at 254 nm). Requires standard calibration curves. | |

| LC-MS/MS | fg to pg range | Crude or purified extracts | High specificity and sensitivity, uses internal standards (e.g., deuterated ABA) for accurate quantification. | |

| Quantitative Immuno-PCR (qIPCR) | 2.5 fg | Crude plant extracts | Combines antibody specificity with PCR signal amplification for ultra-sensitive detection. |

Table 1: Comparison of methods for the quantitative analysis of Abscisic Acid.

Key Experimental Protocols

Precise and reproducible protocols are essential for ABA research. Below are summaries of standard methodologies for ABA extraction and quantification.

Protocol 1: ABA Extraction from Plant Seeds for LC-MS/MS Analysis

This protocol outlines the extraction of ABA from seed tissue for subsequent quantification.

Objective: To extract and purify ABA from plant seeds.

Methodology:

-

Homogenization: Grind 7-8 seeds into a fine powder using a mixer mill. Weigh approximately 100 mg of the ground powder.

-

Extraction:

-

Add 1 mL of an extraction solution (e.g., 100% Methanol) spiked with a known amount of an internal standard (e.g., D6-ABA) to the sample tube.

-

Sonicate the sample for 15 minutes to facilitate extraction.

-

Centrifuge at 14,000 rpm for 5 minutes and collect the supernatant.

-

Repeat the extraction step with another 1 mL of the standard solution, sonicate, and centrifuge again.

-

Combine the supernatants (total ~2 mL).

-

-

Drying and Reconstitution:

-

Dry the combined supernatant completely under vacuum (e.g., using a SpeedVac) for approximately 2 hours.

-

Re-suspend the dried extract in a suitable solvent (e.g., 100 µL of 50% Methanol) by sonicating for 1 minute.

-

-

Purification:

-

Centrifuge the re-suspended solution at 14,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

-

Analysis: The sample is now ready for injection into an LC-MS/MS system for quantification.

Workflow for ABA extraction from plant seeds.

Protocol 2: UPLC-MS/MS Quantification of ABA

This protocol details the instrumental analysis phase.

Objective: To quantify ABA concentrations using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

-

Chromatographic Separation (UPLC):

-

Solvents: Mobile phase A: 1% acetic acid in water. Mobile phase B: Acetonitrile.

-

Column: A suitable C18 column.

-

Flow Rate: 0.35 mL/min.

-

Gradient: A typical gradient runs from 20% B to 95% B over 5 minutes, followed by re-equilibration.

-

Injection Volume: 10-40 µL.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization Mode: Negative ion electrospray (H-ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity by monitoring a specific precursor-to-product ion transition.

-

MRM Transitions:

-

Endogenous ABA: 263.2 → 153.1

-

D6-ABA (Internal Standard): 269.2 → 159.1

-

-

-

Quantification: The concentration of endogenous ABA is calculated by comparing the peak area ratio of the endogenous ABA transition to the internal standard transition against a standard calibration curve.

Conclusion and Future Directions

Since its discovery over half a century ago, our understanding of abscisic acid has evolved from viewing it as a simple growth inhibitor to recognizing it as a master regulator of plant development and stress physiology. The elucidation of its core signaling pathway has provided key targets for the genetic engineering of crops with enhanced drought tolerance and improved water use efficiency. Future research will likely focus on the complex crosstalk between ABA and other hormone signaling pathways, the development of novel ABA analogues for agricultural applications, and leveraging genomic data to breed more resilient crops for a changing climate.

References

4-Epicommunic Acid: A Technical Overview of a Labdane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epicommunic acid, a member of the labdane-type diterpenoid family, is a natural product with emerging interest in the scientific community. Diterpenoids are a large and structurally diverse class of secondary metabolites found throughout the plant kingdom, known for their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound and its closely related isomers, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Properties

This compound, also known as (+)-Communic acid, is a bicyclic diterpenoid characterized by a substituted decalin ring system and a carboxylic acid functional group.[1] Its chemical identity is well-defined, although specific experimental physicochemical data are not extensively reported in publicly available literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [1][2] |

| Molecular Weight | 302.45 g/mol | [3][4] |

| IUPAC Name | (1R,4aS,5S,8aR)-1,4a-dimethyl-6-methylene-5-[(2E)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydronaphthalene-1-carboxylic acid | [1] |

| CAS Number | 83945-57-7 | [2][3][4] |

| SMILES | C[C@@]12--INVALID-LINK--=O)(C)CCC1">C@(CCC(=C)[C@@H]2C/C=C(/C=C)\C)[H] | [3][4] |

| Physical Description | Powder | [3] |

| Solubility | Soluble in DMSO | [4] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, research on the broader class of communic acids and other diterpenoids reveals significant potential for cytotoxic, antimicrobial, and anti-inflammatory activities.

Cytotoxicity

Communic acids, as a group, have demonstrated potent cytotoxic effects. In a brine shrimp bioassay, a mixture of communic acid isomers exhibited strong activity.[5] Specific data for this compound shows a growth inhibitory concentration (GI50) greater than 100 μM against human prostate cancer (PC-3) cells.[5]

Table 2: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | Result | Reference |

| This compound | PC-3 (Human Prostate Cancer) | MTT Assay | GI50 > 100 μM | [5] |

| Communic acid isomers | Brine Shrimp | Lethality Assay | LD50 = 0.16 µg/mL | [5] |

Antimicrobial Activity

A mixture of Z and E isomers of communic acid has been shown to possess significant antibacterial and antifungal properties. This suggests that this compound may also contribute to such activities.

Anti-inflammatory Activity and Signaling Pathways

Diterpenoids are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of key signaling pathways. A primary target for many diterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8][9] Inhibition of the NF-κB pathway leads to a downstream reduction in the inflammatory response. While the direct effect of this compound on this pathway has not been explicitly demonstrated, its classification as a diterpenoid suggests this as a probable mechanism of action.

Caption: General overview of the NF-κB signaling pathway, a potential target for diterpenoids.

Experimental Protocols

Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound (typically dissolved in DMSO and diluted in culture medium). Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[4]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Susceptibility - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity - Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Cell Culture: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[10] Include untreated and LPS-only controls.

-

Supernatant Collection: Collect the cell culture supernatant.[10]

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[10]

-

Absorbance Reading: After a short incubation, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, a stable metabolite of NO.

Conclusion

This compound is a labdane (B1241275) diterpenoid with a defined chemical structure. While specific experimental data for this compound are sparse, the broader family of communic acids and diterpenoids exhibit promising cytotoxic, antimicrobial, and anti-inflammatory activities. The anti-inflammatory effects of diterpenoids are often attributed to the inhibition of the NF-κB signaling pathway. Further research is warranted to specifically elucidate the physicochemical properties, full biological activity profile, and mechanisms of action of this compound to determine its potential as a therapeutic agent. The standardized protocols provided herein can serve as a foundation for such future investigations.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB prevents the acidic bile-induced oncogenic mRNA phenotype, in human hypopharyngeal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Diterpenoid Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid acids, a diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate, have emerged as a promising source of new therapeutic agents. Possessing a wide array of complex chemical structures, these compounds exhibit significant pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of the pharmacological potential of selected diterpenoid acids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Potential of Diterpenoid Acids

Several diterpenoid acids have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative diterpenoid acids against various cancer cell lines.

| Diterpenoid Acid | Cancer Cell Line | IC50 (µM) | Reference |

| Andrographolide | KB (Oral Cancer) | 106 | [1] |

| A375 (Melanoma) | 12.07 (48h) | [2] | |

| C8161 (Melanoma) | 10.92 (48h) | [2] | |

| HT-29 (Colon Cancer) | ~10.5 (as 3.7 µg/mL) | [2] | |

| MCF-7 (Breast Cancer) | 32.90 (48h) | [2] | |

| MDA-MB-231 (Breast Cancer) | 37.56 (48h) | ||

| A2780 (Ovarian Cancer) | - | ||

| A2780cisR (Cisplatin-resistant Ovarian Cancer) | - | ||

| Carnosic Acid | B16F10 (Melanoma) | 7.08 | |

| A-549 (Lung Cancer) | 12.5 | ||

| AGS (Gastric Cancer) | 19.90 (24h) | ||

| MKN-45 (Gastric Cancer) | 23.96 (24h) | ||

| KYSE-150 (Esophageal Cancer) | 29.87 | ||

| Ferruginol | MDA-T32 (Thyroid Cancer) | 12 | |

| SK-MEL-28 (Melanoma) | ~50 | ||

| Salvimulticanol | CCRF-CEM (Leukemia) | 15.32 | |

| CEM/ADR5000 (Drug-resistant Leukemia) | 8.36 | ||

| Euphonoid H | C4-2B (Prostate Cancer) | 5.52 | |

| C4-2B/ENZR (Enzalutamide-resistant Prostate Cancer) | 4.16 | ||

| Euphonoid I | C4-2B (Prostate Cancer) | 4.49 | |

| C4-2B/ENZR (Enzalutamide-resistant Prostate Cancer) | 5.74 | ||

| Compound from Croton lachnocarpus | Various tumor cell lines | < 30 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Diterpenoid acid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the diterpenoid acid. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Carnosic Acid

Carnosic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell proliferation, survival, and growth.

Experimental Workflow: Anticancer Drug Screening

Anti-inflammatory Potential of Diterpenoid Acids

Chronic inflammation is implicated in a multitude of diseases. Diterpenoid acids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key inflammatory signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity

| Diterpenoid Acid | Assay | Cell Line | IC50 (µM) | Reference |

| Kaurenoic Acid | NO Production | RAW 264.7 | 51.73 | |

| PGE2 Release | RAW 264.7 | 106.09 | ||

| Triptolide | NF-κB Expression | A549 | 0.014 | |

| IL-8 Expression | A549 | 0.023 | ||

| Pimarane Diterpenoids | NO Production | BV2 | 33.07 - 63.26 | |

| Libertellenone J | NO, IL-1β, IL-6, TNF-α | RAW 264.7 | 2.2 - 10.2 |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Diterpenoid acid stock solution

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid acid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to 50 µL of supernatant, followed by 50 µL of Part B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.

Signaling Pathway: NF-κB Pathway Inhibition by Triptolide

Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Antimicrobial Potential of Diterpenoid Acids

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Diterpenoid acids have demonstrated activity against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected diterpenoid acids against various microorganisms.

| Diterpenoid Acid | Microorganism | MIC (µg/mL) | Reference |

| Totarol | Staphylococcus aureus | 2 - 4 | |

| Gram-positive wound pathogens | 4 | ||

| Gram-negative wound pathogens | 256 - 512 | ||

| Vancomycin-resistant Enterococcus faecalis | 0.25 | ||

| Abietic Acid | Methicillin-resistant Staphylococcus pseudintermedius | 32 - 64 | |

| Methicillin-susceptible Staphylococcus pseudintermedius | 8 | ||

| Methicillin-resistant Staphylococcus aureus | 8 | ||

| Dehydroabietic Acid | Staphylococcus aureus | 7.81 | |

| Staphylococcus epidermidis | 7.81 | ||

| Mycobacterium smegmatis | 7.81 | ||

| Klebsiella pneumoniae | 125 | ||

| Escherichia coli | 125 | ||

| Benthaminin 1 | Staphylococcus aureus | ~22.6 (as 47.8 µM) | |

| Micrococcus flavus | ~22.6 (as 47.8 µM) | ||

| Pulchin A | Bacillus cereus | ~1.5 (as 3.13 µM) | |

| Staphylococcus aureus | ~3.0 (as 6.25 µM) |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Diterpenoid acid stock solution

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the diterpenoid acid in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the diterpenoid acid at which there is no visible growth (turbidity).

Experimental Workflow: Antimicrobial Bioprospecting

Neuroprotective Potential of Diterpenoid Acids

Neurodegenerative diseases pose a significant challenge to global health. Certain diterpenoid acids have shown promise as neuroprotective agents by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.

Quantitative Data: In Vitro Neuroprotective Activity

| Diterpenoid Acid | Assay | Cell Line | EC50/IC50 (µM) | Reference |

| Ginkgolide B | Protection against bupivacaine-induced toxicity | SH-SY5Y | - (Effective at 5-40 µM) | |

| Ginkgolide K | Protection against OGD-induced injury | SH-SY5Y | - (Effective at 12.5-50 µg/mL) |

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotection.

Materials:

-

SH-SY5Y cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., 6-hydroxydopamine, MPP+, or amyloid-beta)

-

Diterpenoid acid stock solution

-

Reagents for viability assay (e.g., MTT or LDH assay)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium. Differentiation with retinoic acid can be performed to obtain a more neuron-like phenotype.

-

Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid acid for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to the neurotoxin for a duration sufficient to induce cell death (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the diterpenoid acid compared to the neurotoxin-treated control.

Experimental Workflow: Neuroprotective Agent Screening

Conclusion

Diterpenoid acids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The data and protocols presented in this guide highlight their promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate their mechanisms of action, safety, and efficacy, paving the way for the development of novel drugs from this important class of natural products.

References

In-depth Analysis of 4-Epicommunic Acid's Mechanism of Action Remains Elusive Due to Limited Research

Despite a comprehensive review of available scientific literature, a detailed elucidation of the specific mechanism of action for 4-Epicommunic acid is not possible at this time. Research into the precise molecular pathways and cellular targets of this particular diterpenoid is currently limited. However, by examining the broader class of communic acids and related labdane (B1241275) diterpenes, we can infer potential areas of biological activity that may provide a foundation for future investigation.

Communic acids, a class of labdane diterpenes isolated from various plant species, particularly of the genus Juniperus, have demonstrated a range of biological effects, including cytotoxic and antimicrobial activities.[1][2][3][4] While these findings are promising, the scientific community has yet to publish in-depth studies that specifically dissect the signaling pathways and molecular interactions of the 4-epi stereoisomer.

Potential Biological Activities of the Broader Communic Acid Class

General studies on communic acids indicate two primary areas of therapeutic interest: cytotoxicity against cancer cells and antimicrobial effects.

Cytotoxic Potential

Communic acids have shown cytotoxic activity in various assays.[3] The broader class of labdane diterpenes has been investigated for its potential as anti-cancer agents, with some studies suggesting mechanisms that involve the induction of apoptosis (programmed cell death). However, the specific apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, have not been definitively identified for communic acids.

A generalized hypothetical pathway for diterpene-induced apoptosis is presented below. It is crucial to emphasize that this is a speculative model based on the actions of other cytotoxic compounds and has not been experimentally validated for this compound.

Caption: A speculative signaling pathway for the potential cytotoxic action of a labdane diterpene like this compound.

Antimicrobial Activity

Extracts containing communic acids have demonstrated activity against various microorganisms, including bacteria and fungi. The proposed mechanisms for the antimicrobial action of organic acids, a broad category that includes diterpenoid acids, often involve the disruption of microbial cell membranes or interference with essential metabolic processes. However, specific studies detailing how communic acids exert their antimicrobial effects are lacking.

Below is a generalized workflow illustrating how the antimicrobial properties of a natural product like this compound might be investigated.

Caption: A standard experimental workflow to determine the antimicrobial activity and mechanism of a natural compound.

Data Presentation and Experimental Protocols

Due to the absence of specific quantitative data and detailed experimental methodologies for this compound in the reviewed literature, it is not possible to provide structured tables for comparison or detailed experimental protocols as requested. The available information is qualitative and pertains to the broader class of communic acids.

Conclusion

The development of an in-depth technical guide on the core mechanism of action of this compound is hampered by a significant gap in the current scientific literature. While the broader class of communic acids and labdane diterpenes shows potential cytotoxic and antimicrobial properties, dedicated research is required to understand the specific molecular interactions, signaling pathways, and therapeutic potential of this compound. Future studies should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation, including in vitro and in vivo mechanistic studies, to unlock its full therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation.

References

- 1. Isolation, characterization, and antimicrobial activity of communic acid from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Labdane-Type Diterpenoids, Focusing on Communic Acid Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the spectroscopic data and analytical methodologies relevant to the study of labdane-type diterpenoids, with a specific focus on the isomers of communic acid, which are closely related to 4-Epicommunic acid. Due to the limited availability of public data for this compound, this guide utilizes data for its stereoisomers, cis- and trans-communic acid, to provide a representative analytical framework.

Spectroscopic Data of Communic Acid Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural characterization of diterpenoids heavily relies on ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the carbon skeleton and the stereochemistry of the molecule. Although complete datasets for cis- and trans-communic acid were not found in publicly accessible sources, the following table compiles representative ¹³C NMR chemical shifts for a labdane-type diterpenoid, which can serve as a reference.

Table 1: Representative ¹³C NMR Chemical Shifts of a Labdane-Type Diterpenoid Skeleton.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.1 | 11 | 22.5 |

| 2 | 19.2 | 12 | 37.8 |

| 3 | 42.1 | 13 | 43.8 |

| 4 | 33.3 | 14 | 57.0 |

| 5 | 55.6 | 15 | 24.5 |

| 6 | 24.4 | 16 | 22.7 |

| 7 | 38.4 | 17 | 148.3 (C) |

| 8 | 106.3 (=CH₂) | 18 | 33.6 |

| 9 | 56.4 | 19 | 180.5 (COOH) |

| 10 | 39.8 | 20 | 14.8 |

Note: This data is representative and actual chemical shifts for communic acid isomers may vary depending on the solvent and specific stereochemistry.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of diterpenoid acids. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. The fragmentation pattern can provide valuable information about the structure of the molecule. For communic acid (C₂₀H₃₀O₂), the expected molecular ion peak [M]⁺ would be at m/z 302.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and spectroscopic analysis of diterpenoid acids from natural sources.

Extraction and Isolation of Diterpenoids

A general protocol for the extraction and isolation of diterpenoids from plant material is as follows:

-

Sample Preparation : Air-dry and powder the plant material (e.g., resin, leaves, or bark).

-

Extraction : Perform a successive solvent extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The diterpenoids are typically found in the less polar extracts.

-

Fractionation : The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Purification : Fractions containing the compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

NMR Spectroscopic Analysis

For the structural elucidation of the isolated diterpenoids:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition : Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Experiments : To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry of the molecule through space correlations.

-

Mass Spectrometric Analysis

For determining the molecular formula and fragmentation pattern:

-

Sample Introduction : The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Depending on the compound's properties and the desired information, either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and calculate the molecular formula. The fragmentation pattern is analyzed to gain structural insights.

Visualization of a Relevant Biological Pathway

The biosynthesis of labdane-type diterpenoids is a complex process that is of significant interest to researchers in drug discovery and natural products chemistry. The following diagram illustrates the general biosynthetic pathway of labdane (B1241275) diterpenoids.

Caption: General biosynthetic pathway of labdane-type diterpenoids.

The following diagram illustrates a typical experimental workflow for the isolation and identification of diterpenoids.

Caption: Experimental workflow for diterpenoid isolation and identification.

An In-depth Technical Guide on the Solubility and Stability of 4-Epicommunic Acid

Disclaimer: Publicly available, quantitative solubility and stability data for 4-Epicommunic acid is limited. The following guide provides a comprehensive overview of the methodologies used to determine these properties for similar labdane-type diterpenoid carboxylic acids. The quantitative data presented in the tables are representative examples to illustrate how such data would be presented and should not be considered as experimentally verified values for this compound.

Introduction to this compound

This compound is a labdane-type diterpenoid, a class of natural products known for their diverse biological activities.[1][2][3] These compounds, including this compound, are of significant interest to researchers in drug discovery and development for their potential therapeutic applications, which may include anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] A thorough understanding of the physicochemical properties of this compound, such as its solubility and stability, is crucial for its formulation into suitable dosage forms and for ensuring its quality and efficacy throughout its shelf life.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a carboxylic acid like this compound, solubility is expected to be influenced by the pH of the medium and the polarity of the solvent.

The following table provides an illustrative qualitative solubility profile for a labdane-type carboxylic acid, based on general principles of organic chemistry.

| Solvent/Aqueous Buffer | Solubility Classification | Rationale |

| Water | Insoluble | The large hydrophobic diterpenoid backbone outweighs the polarity of the single carboxylic acid group. |

| 5% w/v Sodium Bicarbonate (aq.) | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a more soluble carboxylate salt.[4][5] |

| 5% w/v Sodium Hydroxide (aq.) | Soluble | The carboxylic acid group will be deprotonated by a strong base, forming a highly water-soluble sodium salt.[4][5] |

| 5% v/v Hydrochloric Acid (aq.) | Insoluble | In an acidic medium, the carboxylic acid will remain in its protonated, less soluble form.[4][5] |

| Ethanol | Soluble | The compound is expected to be soluble in polar organic solvents like ethanol. |

| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a polar organic solvent capable of dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known to dissolve a wide range of organic compounds. |

| Dichloromethane | Soluble | The hydrophobic diterpenoid structure suggests solubility in nonpolar organic solvents. |

| Hexane | Sparingly Soluble to Insoluble | While hydrophobic, the presence of the polar carboxylic acid group may limit solubility in very nonpolar solvents like hexane. |

Quantitative solubility is typically determined using techniques like High-Performance Liquid Chromatography (HPLC).[6][7][8][9] The table below presents hypothetical quantitative solubility data for a representative labdane-type carboxylic acid in various solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | 75.2 |

| Ethanol | 25 | 58.9 |

| Isopropanol | 25 | 35.1 |

| Acetone | 25 | 110.5 |

| Acetonitrile | 25 | 65.7 |

| Ethyl Acetate | 25 | 88.3 |

| pH 7.4 Phosphate Buffer | 25 | 2.5 |

| pH 9.0 Carbonate Buffer | 25 | 15.8 |

Stability Profile

Stability studies are essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

The following table summarizes hypothetical results from a forced degradation study on a representative labdane-type carboxylic acid.

| Stress Condition | Time | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60°C | 24 h | < 5% | No significant degradation |

| 0.1 M NaOH, 60°C | 8 h | ~15% | Isomerization and/or hydrolysis products |

| 3% H₂O₂, RT | 24 h | ~10% | Oxidation products (e.g., epoxides) |

| Thermal (80°C, solid) | 7 days | < 2% | No significant degradation |

| Photostability (ICH Q1B) | - | ~8% | Photo-oxidation or rearrangement products |

Experimental Protocols

This protocol provides a general procedure for assessing the solubility of a compound in various solvents.[4][5][14][15]

-

Preparation: Add approximately 1-2 mg of this compound to a series of small, clean test tubes.

-

Solvent Addition: To each tube, add 1 mL of the respective solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, etc.).

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect for the complete dissolution of the solid. If undissolved particles remain, the substance is considered insoluble or sparingly soluble in that solvent. For aqueous solutions, the pH can be tested with litmus (B1172312) or pH paper to confirm acidic or basic properties.[5]

This protocol outlines a method to quantify the solubility of a compound.[6][7][8][9]

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the saturated solutions to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by a validated, stability-indicating HPLC method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a standard calibration curve.

-

Solubility Calculation: Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

This protocol describes a typical forced degradation study to assess the stability of a compound under various stress conditions.[10][11][12][13]

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat as in the acid hydrolysis protocol (e.g., at 60°C) for a shorter period (e.g., 8 hours) due to expected higher reactivity. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

Mandatory Visualizations

Caption: Workflow for solubility determination.

Caption: Workflow for forced degradation study.

Labdane-type diterpenoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[16][17] A plausible mechanism for this compound is the inhibition of these pro-inflammatory cascades.

References

- 1. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]

- 2. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csub.edu [csub.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pharmaguru.co [pharmaguru.co]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmadekho.com [pharmadekho.com]

- 12. ijrpp.com [ijrpp.com]

- 13. sgs.com [sgs.com]

- 14. globalconference.info [globalconference.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Abundant World of Labdane Diterpenes: A Technical Guide to Their Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane (B1241275) diterpenes are a large and structurally diverse class of bicyclic diterpenoids that are widely distributed throughout the natural world.[1] With over 7,000 known compounds, this family of natural products has garnered significant attention from the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective properties.[2] This technical guide provides an in-depth overview of the natural abundance of labdane diterpenes, detailing their sources, quantitative yields, and the experimental protocols for their extraction and isolation. Furthermore, it delves into the molecular mechanisms of action for prominent labdane diterpenes, illustrating their influence on key signaling pathways.

Natural Abundance and Distribution

Labdane diterpenes are predominantly found in higher plants, particularly within the families Asteraceae, Lamiaceae, and Zingiberaceae.[1][3] However, their presence extends to fungi, marine organisms, and even some bacteria, highlighting their ubiquitous nature.[1][4][5]

Plant Sources

Plants are the most prolific producers of labdane diterpenes. These compounds often play crucial roles in the plant's defense mechanisms against herbivores and pathogens.[1] Notable examples include andrographolide (B1667393) from Andrographis paniculata, sclareol (B1681606) from Salvia sclarea, and coronarin D from Hedychium coronarium.

Fungal and Marine Sources